5-Methoxy-3-Chromanone

Description

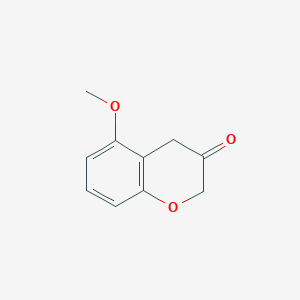

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-methoxy-4H-chromen-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-12-9-3-2-4-10-8(9)5-7(11)6-13-10/h2-4H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXLFVZLZBQOFAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1CC(=O)CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80472105 | |

| Record name | 5-Methoxy-3-Chromanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80472105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109140-20-7 | |

| Record name | 5-Methoxy-2H-1-benzopyran-3(4H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109140-20-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methoxy-3-Chromanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80472105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methoxy-3,4-dihydro-2H-1-benzopyran-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Methoxy-3-Chromanone

CAS Number: 109140-20-7

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-Methoxy-3-Chromanone, a heterocyclic ketone belonging to the chromanone class of compounds. Chromanones are recognized as privileged structures in medicinal chemistry, serving as the core scaffold for a wide array of pharmacologically active molecules.[1] This document delves into the synthesis, physicochemical properties, and potential significance of this compound, offering field-proven insights for researchers in drug discovery and organic synthesis.

Introduction and Significance

This compound, with the systematic name 5-Methoxy-2H-chromen-3(4H)-one, is a bicyclic organic compound featuring a dihydropyran ring fused to a benzene ring, with a methoxy group at the 5-position and a ketone at the 3-position.[2] The chromanone skeleton is a key structural motif in a variety of natural products and synthetic compounds that exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][3][4][5] While specific biological studies on this compound are not extensively documented in publicly available literature, its structural similarity to other biologically active chromanones suggests its potential as a valuable intermediate and building block in the synthesis of novel therapeutic agents.

The development of efficient synthetic routes to chromanones is an active area of research, as a straightforward and high-yielding synthesis is crucial for the exploration of their therapeutic potential.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for understanding the compound's behavior in various experimental settings, from reaction conditions to biological assays.

| Property | Value | Source |

| CAS Number | 109140-20-7 | [2] |

| Molecular Formula | C₁₀H₁₀O₃ | [2][6] |

| Molecular Weight | 178.18 g/mol | [2][6] |

| Boiling Point (Predicted) | 332.4 ± 42.0 °C at 760 mmHg | [2] |

| Density (Predicted) | 1.205 ± 0.06 g/cm³ | |

| LogP (Predicted) | 2.28 | [2] |

| Hydrogen Bond Acceptors | 3 | [2] |

| Hydrogen Bond Donors | 0 | [2] |

| Freely Rotating Bonds | 1 | [2] |

| Polar Surface Area | 35.53 Ų | [2] |

Synthesis and Methodology

The synthesis of chromanones can be challenging, and a general, simple method has been elusive. However, a specific five-step synthesis for this compound starting from the readily available 3-methoxyphenol has been reported. This route provides a reliable method for the preparation of this valuable intermediate.

Synthetic Pathway Overview

The synthesis commences with the protection of the hydroxyl group of 3-methoxyphenol, followed by ortho-lithiation and reaction with an electrophile to introduce a two-carbon chain. Subsequent cyclization and deprotection yield the target this compound. The causality behind this multi-step approach lies in the need to control the regioselectivity of the reactions on the phenol ring and to construct the heterocyclic ring system in a stepwise manner.

Caption: A five-step synthetic pathway for this compound.

Detailed Experimental Protocol

The following is a detailed, step-by-step methodology for the synthesis of this compound.

Step 1: Protection of 3-Methoxyphenol

-

Rationale: The acidic phenolic proton would interfere with the subsequent organolithium reagent. Protection with ethyl vinyl ether (EVE) forms a stable acetal that can be easily removed later.

-

Procedure:

-

To a solution of 3-methoxyphenol in a suitable solvent (e.g., dichloromethane), add a catalytic amount of a mild acid (e.g., p-toluenesulfonic acid).

-

Cool the mixture in an ice bath and add ethyl vinyl ether dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Work up the reaction by washing with a mild base (e.g., saturated sodium bicarbonate solution) and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the protected phenol.

-

Step 2: Ortho-lithiation

-

Rationale: The methoxy and protected hydroxyl groups direct the lithiation to the C2 position (ortho to the protected hydroxyl group) via chelation with the lithium ion.

-

Procedure:

-

Dissolve the protected 3-methoxyphenol in dry tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen).

-

Cool the solution to -78 °C (dry ice/acetone bath).

-

Add n-butyllithium (n-BuLi) dropwise and stir for the specified time to ensure complete lithiation.

-

Step 3 & 4: Alkylation and Deprotection

-

Rationale: The generated aryllithium species is a potent nucleophile that reacts with ethyl bromoacetate to form a new carbon-carbon bond, introducing the ester functionality. The acidic workup serves to both quench the reaction and deprotect the hydroxyl group.

-

Procedure:

-

To the cold aryllithium solution, add ethyl bromoacetate dropwise.

-

Allow the reaction to proceed at low temperature, then warm to room temperature.

-

Quench the reaction with a dilute acid (e.g., 2M HCl).

-

Extract the product with a suitable organic solvent (e.g., diethyl ether).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield 2'-hydroxy-6'-methoxyphenylacetic acid ethyl ester.

-

Step 5: Cyclization

-

Rationale: An intramolecular Dieckmann condensation or a similar base-catalyzed cyclization of the ester onto the aromatic ring, followed by decarboxylation, would form the chromanone ring.

-

Procedure:

-

Treat the intermediate ester with a strong base (e.g., sodium ethoxide in ethanol) to induce cyclization.

-

Heat the reaction mixture to drive the reaction to completion.

-

Acidify the reaction mixture to neutralize the base and facilitate the workup.

-

Extract the product, wash, dry, and concentrate the organic layer.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

-

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methoxy group, and the protons on the dihydropyran ring. The aromatic protons would appear as a multiplet in the aromatic region (δ 6.5-7.5 ppm). The methoxy protons would be a sharp singlet around δ 3.8-4.0 ppm. The two methylene groups on the chromanone ring would likely appear as distinct signals, possibly as singlets or coupled multiplets depending on the specific conformation and solvent.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum would show ten distinct signals corresponding to the ten carbon atoms in the molecule. Key predicted chemical shifts include the carbonyl carbon (C3) around δ 200-210 ppm, the carbon bearing the methoxy group (C5) around δ 155-160 ppm, and the methoxy carbon itself around δ 55-60 ppm. The remaining aromatic and aliphatic carbons would appear in their respective characteristic regions.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum would be dominated by a strong absorption band for the carbonyl (C=O) stretching vibration, expected in the range of 1680-1700 cm⁻¹. Other characteristic peaks would include C-H stretching vibrations for the aromatic and aliphatic protons (around 2850-3100 cm⁻¹) and C-O stretching vibrations for the ether linkages (around 1050-1250 cm⁻¹).

Mass Spectrometry (MS) (Predicted)

The mass spectrum under electron ionization (EI) would show a molecular ion peak (M⁺) at m/z = 178, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of a methoxy group (M-31) and retro-Diels-Alder fragmentation of the dihydropyran ring, which is characteristic of chromanone structures.[7]

Potential Applications and Future Directions

The chromanone scaffold is a cornerstone in the development of compounds with diverse biological activities.[1][4] While this compound itself has not been extensively studied for its biological effects, its role as a synthetic intermediate is of significant interest.

Scaffold for Drug Discovery

This compound is an ideal starting material for the synthesis of more complex, substituted chromanones. The ketone at the 3-position and the activated aromatic ring provide multiple sites for functionalization, allowing for the creation of a library of derivatives for biological screening. For instance, derivatization at the 3-position has been shown to yield compounds with potent anticancer activity.[3][5]

Caption: Workflow for utilizing this compound in drug discovery.

Areas for Future Research

-

Biological Screening: A thorough investigation of the biological activities of this compound is warranted. Initial screens could focus on its potential anticancer, anti-inflammatory, antioxidant, and antimicrobial properties, given the known activities of the chromanone class.

-

Synthesis of Natural Product Analogues: Many complex natural products contain the chromanone core. This compound could serve as a key building block in the total synthesis or the preparation of simplified analogues of these natural products.

-

Development of Novel Synthetic Methodologies: Further refinement of the synthesis of this compound and other substituted chromanones remains a valuable goal for organic chemists.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[8]

-

Handling: Avoid formation of dust and aerosols. Use in a well-ventilated area. Avoid breathing vapors, mist, or gas.[8]

-

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.

-

First Aid:

-

Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.

-

Skin Contact: Wash off with soap and plenty of water.

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.

-

Consult the Material Safety Data Sheet (MSDS) for complete and detailed safety information.[6][8]

Conclusion

This compound (CAS No. 109140-20-7) is a valuable heterocyclic compound with significant potential as a building block in medicinal chemistry and organic synthesis. While its own biological profile is yet to be fully elucidated, its accessible synthesis from common starting materials makes it an attractive platform for the development of novel chromanone derivatives. This guide has provided a comprehensive overview of its synthesis, properties, and potential applications, intended to support and inspire further research in this promising area of chemical science.

References

- Capot Chemical Co., Ltd. (2010). MSDS of this compound.

- The Royal Society of Chemistry. (n.d.).

- King, H. L., & Drew, M. G. (1998). Chromone Studies. Part 13.1 Synthesis and Electron-Impact Mass Spectrometric Studies of 5-Hydroxy-2-isopropyl-7-methoxychromone, a Constituent of the Medicinal Plant Baeckea frutescens, and Side-Chain Analogues. Journal of the Chemical Society, Perkin Transactions 1, (5), 777-782.

- Guarneros-Cruz, K. A., Cruz-Gregorio, S., Romero-Ibañez, J., Meza-León, R. L., & Sartillo-Piscil, F. (2015). Synthetic Approach to Chromone and Flavonoid Piperidine Alkaloids. The Journal of Organic Chemistry, 80(23), 11963–11975.

- Chen, Y. L., Chen, Y. L., Lin, C. F., Chen, Y. L., & Lin, Y. C. (2022). Discovery of 5,7-Dimethoxy-2-(3,4,5-trimethoxyphenoxy)

- SpectraBase. (n.d.). 5-Hydroxy-7-methoxy-2-methyl-chromone.

- RSC Publishing. (n.d.).

- The Royal Society of Chemistry. (n.d.).

- Park, J. E., Je, J. Y., Seo, Y., & Han, J. S. (2022). (E)-5-hydroxy-7-methoxy-3-(2-hydroxybenzyl)-4-chromanone, a Major Homoisoflavonoid, Attenuates Free Fatty Acid-Induced Hepatic Steatosis by Activating AMPK and PPARα Pathways in HepG2 Cells. International Journal of Molecular Sciences, 23(19), 11281.

- Fisher Scientific. (2024).

- Sigma-Aldrich. (2024).

- MedchemExpress.com. (2021).

- Joseph-Nathan, P., & Wesener, J. R. (1985). Carbon-13 chemical shift assignments of chromones and isoflavones. Canadian Journal of Chemistry, 63(5), 1176-1181.

- Wudarska, M., Napiórkowska, M., & Wesołowska, O. (2024). Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer. International Journal of Molecular Sciences, 25(1), 543.

- Gaspar, A., Matos, M. J., Garrido, J., Uriarte, E., & Borges, F. (2014). Chromone: a valid scaffold in medicinal chemistry. Chemical reviews, 114(9), 4960-4992.

- Gaspar, A., Reis, J., Milhazes, N., & Borges, F. (2017). Chromone as a privileged scaffold in drug discovery: recent advances. Journal of medicinal chemistry, 60(19), 7941-7957.

- NIST. (n.d.). 5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-3,4-dihydro-2H-1-benzopyran-4-one. In NIST Mass Spectrometry Data Center.

- Wudarska, M., Napiórkowska, M., & Wesołowska, O. (2024). Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer.

- Reich, H. J. (2021). 13C NMR Chemical Shifts. In Organic Chemistry Data.

- Unknown. (n.d.). 13C NMR.

- Ezzat, M. O., & Razik, B. M. A. (2021). MOLECULAR MODELLING DESIGN AND OPIOID BINDING AFFINITY EVALUATION OF NEW 4-CHROMANONE DERIVATIVES. Journal of Microbiology, Biotechnology and Food Sciences, 10(4), 531-535.

- Mary, Y. S., & Balachandran, V. (2016). Synthesis, spectroscopic (FT-IR, FT-Raman and UV) and computational studies on 2-Bromo-5-methoxybenzonitrile. Journal of Molecular Structure, 1125, 246-258.

- PubChem. (n.d.). 5-Hydroxy-3-Hydroxymethyl-2-Methyl-7-Methoxychromone. In PubChem.

- Mary, Y. S., & Balachandran, V. (2015). FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal. Journal of Chemical and Pharmaceutical Sciences, 8(4), 819-825.

- Toušek, J., Straka, M., Sklenář, V., & Marek, R. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. The journal of physical chemistry. A, 117(3), 661–669.

- El-Gamal, A. A., Al-Said, M. S., & Abdel-Kader, M. S. (2021).

- Chen, Y. L., Chen, Y. L., Lin, C. F., Chen, Y. L., & Lin, Y. C. (2022). Discovery of 5,7-Dimethoxy-2-(3,4,5-trimethoxyphenoxy)

Sources

- 1. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. capotchem.cn [capotchem.cn]

- 7. datapdf.com [datapdf.com]

- 8. Page loading... [wap.guidechem.com]

An In-Depth Technical Guide to 5-Methoxy-3-Chromanone: Structure, Synthesis, and Characterization

Abstract

This technical guide provides a comprehensive examination of 5-Methoxy-3-Chromanone (CAS No. 109140-20-7), a heterocyclic compound featuring the privileged chromanone scaffold.[1] Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the molecule's core chemical structure, physicochemical properties, and detailed methodologies for its synthesis and structural elucidation. By synthesizing established chemical principles with practical, field-proven protocols, this guide explains not only the execution of experimental procedures but also the underlying causality for strategic choices in synthesis and analysis. The content is grounded in authoritative references, offering a robust resource for the application of this compound in further research and development.

Introduction to the Chromanone Scaffold

The chromone and chromanone ring systems are fundamental scaffolds in a vast array of natural products and pharmacologically active compounds.[2][3] Recognized as "privileged structures" in drug discovery, they possess a rigid bicyclic framework capable of interacting with diverse biological targets, leading to activities such as anticancer, anti-inflammatory, and antimicrobial effects.[2][3] Chromanones, which feature a saturated C2-C3 bond compared to chromones, offer greater conformational flexibility, a critical attribute for optimizing ligand-receptor interactions.[3] this compound is a specific derivative that combines this valuable core with a methoxy substituent, a common functional group used in medicinal chemistry to modulate electronic properties, lipophilicity, and metabolic stability. This guide focuses specifically on this molecule, providing the technical foundation required for its synthesis, characterization, and utilization as a chemical building block.

Core Chemical Structure and Physicochemical Properties

Molecular Identity

-

Systematic Name: 5-Methoxy-2,3-dihydrochromen-4-one[4]

-

Common Synonyms: 5-Methoxychroman-3-one, 5-Methoxy-2H-chromen-3(4H)-one[1]

-

CAS Number: 109140-20-7[1]

-

Molecular Formula: C₁₀H₁₀O₃[4]

-

2D Structure:

Physicochemical Data

The physicochemical properties of a compound are critical for predicting its behavior in both chemical reactions and biological systems. The data for this compound are summarized below.

| Property | Value | Source |

| Molecular Weight | 178.18 g/mol | [4] |

| Appearance | Predicted: Off-white to pale yellow solid | |

| Boiling Point (Predicted) | 332.4 ± 42.0 °C | [5] |

| Density (Predicted) | 1.205 ± 0.06 g/cm³ | [5] |

| Polar Surface Area | 35.53 Ų | [1] |

| XLogP3 (Predicted) | 1.3 | [4] |

| Hydrogen Bond Donors | 0 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Freely Rotating Bonds | 1 | [1] |

Synthesis of this compound

Retrosynthetic Analysis and Strategy

The synthesis of chromanones is well-established, typically originating from corresponding phenols.[6][7] A robust and logical strategy for this compound begins with the readily available starting material, 3-methoxyphenol. The synthetic plan involves a three-step sequence: (1) Michael addition of the phenol to an acrylic acid equivalent to form a phenoxypropionic acid intermediate, followed by (2) an intramolecular Friedel-Crafts acylation to construct the heterocyclic ring. This approach is favored due to the high reliability of these classical reactions and the commercial availability of the precursors. Polyphosphoric acid (PPA) is a common and effective reagent for the final cyclization step, acting as both an acid catalyst and a dehydrating agent.

Detailed Experimental Protocol

Step 1: Synthesis of 3-(3-Methoxyphenoxy)propanoic acid

-

Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3-methoxyphenol (1.0 eq) in a suitable solvent such as toluene.

-

Michael Addition: Add acrylic acid (1.1 eq) to the solution. Introduce a catalytic amount of a strong base, such as Triton B (benzyltrimethylammonium hydroxide), to facilitate the Michael addition.

-

Causality: The strong base deprotonates the phenolic hydroxyl group, forming a phenoxide which is a potent nucleophile for the conjugate addition to acrylic acid.

-

-

Reaction: Heat the mixture to reflux and maintain for 12-18 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, acidify the reaction mixture with 1 M HCl (aq) to protonate the carboxylate and precipitate the product. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude 3-(3-methoxyphenoxy)propanoic acid can be purified by recrystallization from a suitable solvent system like ethanol/water.

Step 2: Intramolecular Cyclization to this compound

-

Reaction Setup: Place the purified 3-(3-methoxyphenoxy)propanoic acid (1.0 eq) in a round-bottom flask. Add polyphosphoric acid (PPA) (approx. 10-15 times the weight of the acid).

-

Causality: PPA serves as the acidic catalyst to activate the carboxylic acid for electrophilic aromatic substitution and as a solvent/dehydrating agent to drive the reaction to completion.

-

-

Cyclization: Heat the mixture to 80-90 °C with vigorous mechanical stirring for 2-4 hours. The viscosity will be high. Monitor the reaction by TLC until the starting material is consumed.

-

Quenching: Carefully pour the hot, viscous reaction mixture onto crushed ice with stirring. This hydrolyzes the PPA and precipitates the crude product.

-

Extraction: Extract the resulting aqueous slurry with dichloromethane or ethyl acetate. Combine the organic extracts, wash sequentially with saturated sodium bicarbonate solution (to remove unreacted acid) and brine.

-

Final Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude solid should be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure this compound.

Workflow Visualization

Caption: Synthetic pathway for this compound.

Structural Elucidation and Characterization

Unambiguous confirmation of the chemical structure is paramount. A combination of spectroscopic techniques provides a self-validating system to verify the identity and purity of the synthesized this compound.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.[8]

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[8]

-

Data Acquisition: Record ¹H, ¹³C, and 2D (COSY, HSQC) spectra on a 400 MHz or higher spectrometer.

Expected Spectral Data (in CDCl₃):

| ¹H NMR | δ (ppm) | Multiplicity | Integration | Assignment |

| ~7.25 | t, J ≈ 8.0 Hz | 1H | H-7 (Aromatic) | |

| ~6.55 | d, J ≈ 8.0 Hz | 1H | H-6 (Aromatic) | |

| ~6.50 | d, J ≈ 8.0 Hz | 1H | H-8 (Aromatic) | |

| ~4.40 | s | 2H | H-2 (-O-CH₂-) | |

| ~3.85 | s | 3H | H-methoxy (-OCH₃) | |

| ~3.60 | s | 2H | H-4 (-CH₂-C=O) |

| ¹³C NMR | δ (ppm) | Assignment |

| ~205.0 | C-3 (C=O) | |

| ~159.0 | C-8a (Ar C-O) | |

| ~158.5 | C-5 (Ar C-OCH₃) | |

| ~130.0 | C-7 (Ar CH) | |

| ~108.0 | C-4a (Ar C) | |

| ~107.0 | C-6 (Ar CH) | |

| ~101.0 | C-8 (Ar CH) | |

| ~75.0 | C-2 (-O-CH₂) | |

| ~55.5 | C-methoxy (-OCH₃) | |

| ~45.0 | C-4 (-CH₂-C=O) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Experimental Protocol:

-

Sample Preparation: The spectrum can be recorded using a KBr pellet containing a small amount of the solid sample or via an Attenuated Total Reflectance (ATR) accessory.

-

Data Analysis: Identify characteristic absorption bands and assign them to their corresponding functional groups.[9]

Expected Characteristic Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050-2950 | Medium | C-H stretching (Aromatic and Aliphatic) |

| ~1685 | Strong | C=O stretching (Ketone) |

| ~1600, ~1480 | Medium | C=C stretching (Aromatic ring) |

| ~1260 | Strong | C-O stretching (Aryl ether, -OCH₃) |

| ~1100 | Strong | C-O stretching (Cyclic ether) |

Mass Spectrometry (MS)

MS provides the molecular weight and crucial information about the molecule's fragmentation pattern, further confirming its structure.

Experimental Protocol:

-

Analysis: Acquire a full scan mass spectrum using Electron Ionization (EI) or Electrospray Ionization (ESI) to determine the molecular ion peak.

-

Fragmentation: Perform tandem MS (MS/MS) on the molecular ion to obtain fragmentation data.[8]

Expected Fragmentation Pattern (EI-MS): The molecular ion [M]⁺˙ is expected at m/z = 178. Chromanone fragmentation often proceeds via characteristic pathways, including retro-Diels-Alder (RDA) reactions and loss of small neutral molecules.[10]

-

[M]⁺˙: m/z 178

-

[M - CO]⁺˙: m/z 150 (Loss of carbon monoxide from the ketone)

-

[M - CH₃]⁺: m/z 163 (Loss of a methyl radical from the methoxy group)

-

RDA Fragment: m/z 136 (Resulting from a retro-Diels-Alder cleavage of the heterocyclic ring)

Caption: Proposed EI mass fragmentation pathway for this compound.

Reactivity and Potential Applications

Chemical Reactivity

The chemical reactivity of this compound is dictated by its key functional groups:

-

C3-Ketone: The carbonyl group is susceptible to nucleophilic addition and can participate in condensation reactions (e.g., aldol, Knoevenagel) at the adjacent C4-methylene position.[11] It can also be reduced to a secondary alcohol.

-

Heterocyclic Ring: Strong nucleophiles can attack the C2 position, leading to the opening of the pyranone ring, a common reaction for chromone and chromanone systems.[12]

-

Aromatic Ring: The methoxy group is an activating, ortho-para directing group, making the C6 and C8 positions susceptible to electrophilic aromatic substitution, although the existing substitution pattern may provide steric hindrance.

Significance in Research and Drug Development

While specific biological data for this compound is not widely published, the chromanone scaffold itself is of high interest. Related methoxy-substituted chromanones have demonstrated a range of biological activities. For instance, various chromanone derivatives act as selective inhibitors of enzymes like Sirtuin 2 (SIRT2) and show potential in regulating lipid metabolism.[13][14] The presence and position of the methoxy group can significantly influence a compound's lipophilicity and its interaction with protein binding sites.[15] Therefore, this compound serves as a valuable and versatile starting material or intermediate for the synthesis of compound libraries aimed at discovering new therapeutic agents.

Conclusion

This compound is a well-defined heterocyclic molecule built upon the medicinally significant chromanone framework. Its structure can be reliably synthesized from common precursors via established chemical transformations and unambiguously confirmed through a standard suite of spectroscopic techniques, including NMR, IR, and Mass Spectrometry. The insights into its synthesis, characterization, and inherent reactivity provided in this guide equip researchers and drug development professionals with the foundational knowledge to effectively utilize this compound as a building block for creating more complex and potentially bioactive molecules.

References

- Bachman, G. B., & Levine, H. A. (1948). Synthesis of Chromans from Phenols and from ortho-Hydroxy Aromatic Aldehydes. Journal of the American Chemical Society, 70(2), 599–601. [Link]

- Reddy, T. J., et al. (2007). An efficient synthesis of 4-chromanones. Tetrahedron Letters, 48(42), 7576-7579. [Link]

- Mellini, P., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(14), 6497–6512. [Link]

- Ewies, F. E., et al. (2014). SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. International Journal of Research in Pharmacy and Chemistry, 4(4), 1046-1085. [Link]

- Martinez, R., et al. (2021). First total synthesis of chromanone A, preparation of related compounds and evaluation of their antifungal activity against Candida albicans, a biofilm forming agent. RSC Advances, 11(35), 21625–21633. [Link]

- Sosnovskikh, V. Y. (2021). Synthesis and reactivity of 3-(1-alkynyl)chromones. Russian Chemical Reviews, 90(5), 587-609. [Link]

- The Royal Society of Chemistry. (n.d.). Supporting Information for various chromone derivatives.

- Ghorab, M. M., et al. (2000). Reactions of 3-Substituted Chromones with ortho-Phenylenediamine. Journal of Chemical Research, Synopses, (10), 470-471. [Link]

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15264348, 5-Methoxy-4-Chromanone.

- Nchinda, A. T., et al. (1998). Chromone Studies. Part 13.1 Synthesis and Electron-Impact Mass Spectrometric Studies of 5-Hydroxy-2-isopropyl-7-methoxychromone. Journal of Chemical Research, Synopses, (2), 100-101. [Link]

- Je, J., et al. (2022). (E)-5-hydroxy-7-methoxy-3-(2-hydroxybenzyl)-4-chromanone, a Major Homoisoflavonoid, Attenuates Free Fatty Acid-Induced Hepatic Steatosis by Activating AMPK and PPARα Pathways in HepG2 Cells. International Journal of Molecular Sciences, 23(21), 13504. [Link]

- Stompor, M., et al. (2020). Biological Evaluation of 3-Benzylidenechromanones and Their Spiropyrazolines-Based Analogues. Molecules, 25(18), 4301. [Link]

- Nchinda, A. T. (1998).

- Chen, Y.-L., et al. (2022). Discovery of 5,7-Dimethoxy-2-(3,4,5-trimethoxyphenoxy)

- SpectraBase. (n.d.). 5-Hydroxy-7-methoxy-2-methyl-chromone - Optional[13C NMR] - Chemical Shifts.

- Al-Majedy, Y. K., et al. (2023). Synthesis and Characterization of a Series of Chromone–Hydrazones. Chemistry, 5(3), 1735-1744. [Link]

- Organic Chemistry Portal. (n.d.). Synthesis of Chromanones and Flavanones.

- ResearchGate. (n.d.). 5-Hydroxy-7-methoxy-4H-chromen-4-one.

- Fernandes, C., et al. (2024). Biological and Medicinal Properties of Natural Chromones and Chromanones. ACS Omega. [Link]

- Langer, P., & Alm, D. (2011). Domino reactions of chromones with activated carbonyl compounds. Beilstein Journal of Organic Chemistry, 7, 1256–1266. [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. ijrpc.com [ijrpc.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 5-Methoxy-4-Chromanone | C10H10O3 | CID 15264348 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound CAS#: 109140-20-7 [chemicalbook.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. datapdf.com [datapdf.com]

- 11. beilstein-journals.org [beilstein-journals.org]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. mdpi.com [mdpi.com]

- 15. Biological Evaluation of 3-Benzylidenechromanones and Their Spiropyrazolines-Based Analogues - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Methoxy-3-Chromanone: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

5-Methoxy-3-Chromanone is a heterocyclic organic compound belonging to the chromanone class, a scaffold recognized as a "privileged structure" in medicinal chemistry due to its prevalence in a wide array of pharmacologically active compounds. This technical guide provides a comprehensive overview of this compound, focusing on its core physicochemical properties, a detailed synthetic pathway, and an in-depth analysis of its expected spectroscopic characteristics. While this specific isomer is not as extensively documented as other chromanones, this guide synthesizes available information and predictive data based on analogous structures to offer a robust resource for researchers utilizing this compound as an intermediate or lead structure in drug discovery and organic synthesis.

Core Molecular Attributes of this compound

This compound, identified by the CAS Number 109140-20-7, is a bicyclic compound featuring a benzopyran core with a ketone at the 3-position and a methoxy group at the 5-position. Its molecular structure underpins its chemical reactivity and potential biological activity.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₀O₃ | [1] |

| Molecular Weight | 178.18 g/mol | [1] |

| CAS Number | 109140-20-7 | [1] |

| Systematic Name | 5-Methoxy-2,3-dihydrochromen-3-one | [1] |

| Predicted Boiling Point | 332.4 ± 42.0 °C | |

| Predicted Density | 1.205 ± 0.06 g/cm³ | |

| Predicted LogP | 2.28 | [1] |

Synthesis of this compound: A Multi-Step Approach

The synthesis of this compound can be efficiently achieved through a five-step sequence starting from the commercially available 3-methoxyphenol. This pathway involves the formation of a key intermediate, 2'-hydroxy-6'-methoxyphenylacetic acid ethyl ester, followed by an intramolecular cyclization.[2]

Synthetic Workflow

The overall synthetic strategy is depicted below. The key transformation is the Dieckmann condensation, an intramolecular cyclization of a diester to form a β-keto ester, which upon hydrolysis and decarboxylation yields the target chroman-3-one.[2][3]

Sources

An In-depth Technical Guide to the Precursors and Synthesis of 5-Methoxy-3-Chromanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methoxy-3-chromanone is a heterocyclic ketone with a core chromanone structure that serves as a valuable building block in medicinal chemistry and drug discovery. Its synthesis is of significant interest for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the key precursors and synthetic strategies for the preparation of this compound. The document delves into the underlying chemical principles, provides detailed step-by-step protocols for pivotal reactions, and offers insights into the selection of precursors and reaction conditions. The synthesis primarily revolves around the strategic utilization of substituted phenols and acetophenones, with the Mannich reaction and subsequent intramolecular cyclization emerging as a prominent and efficient pathway.

Introduction: The Significance of this compound

Chromanones, bicyclic systems composed of a benzene ring fused to a dihydropyranone ring, are privileged scaffolds in medicinal chemistry due to their presence in a wide array of biologically active natural products and synthetic compounds. The introduction of a methoxy group at the 5-position of the chromanone ring can significantly influence the molecule's electronic properties and its interactions with biological targets, making this compound a key intermediate for structure-activity relationship (SAR) studies in drug development.

This guide will focus on the most prevalent and practical synthetic routes to this compound, with a detailed exploration of the requisite precursors and the chemical transformations that govern its formation.

Primary Synthetic Pathways and Core Precursors

The synthesis of this compound predominantly originates from readily available phenolic precursors. The strategic choice of starting materials is crucial for an efficient and high-yielding synthesis. Two major synthetic strategies will be discussed:

-

Route A: Synthesis via Mannich Reaction of 2'-Hydroxy-5'-methoxyacetophenone. This is a highly convergent and widely applicable method for introducing functionality at the 3-position of the chromanone ring.

-

Route B: Alternative Approaches from Substituted Phenols. This section will briefly touch upon other potential, albeit less common, synthetic routes starting from precursors like 4-methoxyphenol.

The Cornerstone Precursor: 2'-Hydroxy-5'-methoxyacetophenone

The most critical precursor for the synthesis of this compound is 2'-Hydroxy-5'-methoxyacetophenone . This aromatic ketone possesses the essential structural features required for the construction of the chromanone skeleton: a hydroxyl group ortho to an acetyl group, which facilitates the crucial intramolecular cyclization, and the desired methoxy substituent at the 5-position of the future chromanone ring.

Table 1: Key Precursors for this compound Synthesis

| Precursor | Role in Synthesis | Commercial Availability |

| 2'-Hydroxy-5'-methoxyacetophenone | Provides the core aromatic ring and the acetyl group for the formation of the dihydropyranone ring. | Readily available |

| 4-Methoxyphenol | An alternative starting material that can be functionalized to build the chromanone scaffold. | Readily available |

| Formaldehyde | A one-carbon electrophile used in the Mannich reaction to introduce the aminomethyl group. | Readily available |

| Secondary Amines (e.g., Dimethylamine) | A key reagent in the Mannich reaction, forming the initial iminium ion and the final aminomethyl substituent. | Readily available |

Synthetic Route A: The Mannich Reaction Pathway

The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound (in this case, the methyl group of the acetophenone), an aldehyde (typically formaldehyde), and a primary or secondary amine.[1][2][3] This reaction is instrumental in introducing an aminomethyl group at the α-position to the carbonyl group of 2'-hydroxy-5'-methoxyacetophenone.

Mechanism of the Mannich Reaction

The reaction proceeds through the following key steps:

-

Formation of the Eschenmoser's salt precursor (Iminium Ion): The secondary amine (e.g., dimethylamine) reacts with formaldehyde to form a highly reactive iminium ion.[4]

-

Enolization of the Ketone: The 2'-hydroxy-5'-methoxyacetophenone tautomerizes to its enol form under the reaction conditions.

-

Nucleophilic Attack: The electron-rich enol attacks the electrophilic iminium ion, forming a new carbon-carbon bond and yielding the β-aminoketone, which is the Mannich base.[4][5]

Caption: Mechanism of the Mannich reaction.

Intramolecular Cyclization to Form the Chromanone Ring

The resulting Mannich base, 3-(dimethylaminomethyl)-2'-hydroxy-5'-methoxyacetophenone, is then subjected to conditions that promote intramolecular cyclization. The phenolic hydroxyl group acts as a nucleophile, attacking the carbonyl carbon of the ketone. This is often followed by the elimination of the dimethylamino group to form an intermediate enone, which is then reduced or undergoes tautomerization to yield the final this compound.

Caption: Workflow for the cyclization step.

Experimental Protocol: Synthesis of this compound via the Mannich Reaction

This protocol is a representative procedure based on established methodologies for the synthesis of related chromanones.

Step 1: Synthesis of 3-(Dimethylaminomethyl)-2'-hydroxy-5'-methoxyacetophenone (Mannich Base)

-

To a solution of 2'-hydroxy-5'-methoxyacetophenone (1 equivalent) in ethanol, add dimethylamine hydrochloride (1.2 equivalents) and paraformaldehyde (1.5 equivalents).

-

Add a catalytic amount of concentrated hydrochloric acid.

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude Mannich base.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Cyclization to this compound

-

The purified Mannich base can be cyclized under various conditions. One common method involves heating the compound in a high-boiling point solvent such as dimethylformamide (DMF) or by treatment with a base like sodium methoxide in methanol.

-

Alternatively, the hydrochloride salt of the Mannich base can be heated in water or ethanol to effect cyclization.

-

Monitor the reaction by TLC until the starting material is consumed.

-

After completion, cool the reaction mixture and pour it into ice-water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude this compound by column chromatography or recrystallization.

Synthetic Route B: Alternative Strategies from 4-Methoxyphenol

While the Mannich reaction on 2'-hydroxy-5'-methoxyacetophenone is the most direct route, other synthetic strategies can be envisioned starting from simpler precursors like 4-methoxyphenol.

Friedel-Crafts Acylation and Subsequent Transformations

One potential route involves the Friedel-Crafts acylation of 4-methoxyphenol with a suitable three-carbon synthon that can be later cyclized. For example, acylation with 3-chloropropionyl chloride would yield an intermediate that, upon intramolecular cyclization, could lead to the chromanone ring system. However, regioselectivity in the initial acylation step can be a challenge.

Caption: Potential Friedel-Crafts route to this compound.

This route is generally less favored due to potential side reactions and the need for more stringent control over reaction conditions to achieve the desired regioselectivity.

Conclusion

The synthesis of this compound is most efficiently achieved through a two-step process starting from the key precursor, 2'-hydroxy-5'-methoxyacetophenone. The Mannich reaction provides a reliable method for introducing the necessary functionality at the 3-position, followed by a straightforward intramolecular cyclization to construct the chromanone ring. This synthetic strategy offers good yields and utilizes readily available starting materials, making it a practical and scalable approach for researchers in the field of medicinal chemistry and drug development. The understanding of the underlying reaction mechanisms and the careful selection of precursors are paramount to the successful synthesis of this valuable heterocyclic building block.

References

- Discovery of 5,7-Dimethoxy-2-(3,4,5-trimethoxyphenoxy)

- The Mannich Reaction. (2020). YouTube. [Link]

- MANNICH REACTION | MECHANISM | EXPLANATION | APPLIC

- Synthesis of Substituted 3-Formyl Chromones. (2005). Asian Journal of Chemistry.

- Synthetic applications of biologically important Mannich bases: An upd

- Mannich reaction. Wikipedia. [Link]

- An efficient synthesis of 4-chromanones.

- SYNTHESIS OF CHROMONES AND THEIR APPLIC

- Methyltrifluoromethanesulfonate Catalyst in Direct Nucleophilic Substitution of Alcohols; One-Pot Synthesis of 4H-Chromene Deriv

- SYNTHESIS OF IODO-FLAVANONES AND CHROMANONES. TSI Journals.

- DBU-promoted carboxylative cyclization of o-hydroxy- and o-acetamidoacetophenone. (2025).

- Synthetic Approach to Chromone and Flavonoid Piperidine Alkaloids. (2024). PMC - NIH.

- Concerted Nucleophilic Arom

- PREPARATION OF 2-14CH3-3-METHYL-5,7-DfflYDROXY-CHROMONE An approach to the nature of its form

- Synthetic Studies toward 5,6,7,3′,4′-Monomethoxytetrahydroxyflavones: Synthesis of Pedalitin. (2024). PMC - NIH.

- The Mechanism Investigation in Substitution of 21-bromo-3alpha-hydroxyl-3beta-methoxymethyl-5alpha-pregnan-20-one With Nucleophiles. PubMed.

- nucleophilic substitution reactions of 4,5-dichloro-2- methyl-6-nitro-2h-pyridazin-3-one. (2001).

- Concerted Nucleophilic Aromatic Substitution Reactions. PMC - PubMed Central - NIH.

- Synthesis of L-3-Hydroxy-4-methoxy-5-methylphenylalanol.

- Synthesis of Some New 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone Derivatives. (2025).

- 4'-5-Dihydroxy-7-methoxyflavanone, 7-O-Methylnaringenin, Naringenin 7-O-methyl ether. PubChem.

- Synthesis of 3-methoxy-6-phenyl-6, 6a-dihydro-[6] benzopyrano- [3, 4-b][6] benzopyran. (2021).

Sources

The Modern Alchemist's Guide to Chromanones: A Technical Treatise on Discovery, Isolation, and Synthesis

For the dedicated researcher, the natural product chemist, and the drug development professional, the chromanone scaffold represents a privileged structure—a recurring motif in biologically active molecules that signals therapeutic potential.[1] This guide moves beyond a mere recitation of facts to provide an in-depth, experience-driven exploration of the discovery and isolation of chromanone derivatives. Herein, we dissect the causality behind experimental choices, offering a framework for the logical and efficient navigation of this promising chemical space.

The Chromanone Core: A Nexus of Bioactivity

The 4-chromanone, or 2,3-dihydro-1-benzopyran-4-one, framework is a fascinating intersection of a benzene ring and a dihydropyran ring.[1] Unlike its unsaturated counterpart, chromone, the absence of the C2-C3 double bond in chromanone introduces a chiral center (typically at C2) and a flexible heterocyclic ring, profoundly influencing its biological activity.[1][2] Naturally occurring and synthetic chromanones exhibit a remarkable breadth of pharmacological properties, including anticancer, antioxidant, anti-inflammatory, and antimicrobial activities.[3] This wide-ranging bioactivity underscores the importance of robust and efficient methods for their discovery and isolation.

The Hunt for Nature's Chromanones: Bioassay-Guided Isolation

Nature, in its vast biochemical wisdom, is the primary architect of chromanone diversity. These compounds are widely distributed in the plant and fungal kingdoms.[2][3] The process of isolating these natural treasures is a journey of methodical purification, often guided by the very bioactivity we seek to harness.

The Philosophy of Bioassay-Guided Fractionation

Bioassay-guided fractionation is a systematic approach to pinpointing active compounds within a complex natural extract.[4] The core principle is iterative: a crude extract is separated into simpler fractions, each fraction is tested for the desired biological activity, and the most active fraction is selected for further purification. This process is repeated until a pure, active compound is isolated. This methodology is not just a purification workflow; it is a logical filter, ensuring that our efforts remain focused on the molecules of therapeutic interest.

The following diagram illustrates the iterative and logical flow of a typical bioassay-guided isolation protocol.

Caption: A generalized workflow for bioassay-guided isolation of chromanone derivatives.

Experimental Protocol: Extraction and Fractionation

The journey from a raw natural source to a purified chromanone begins with extraction. The choice of solvent is paramount and is dictated by the polarity of the target chromanones.

Step-by-Step Solvent Extraction Protocol:

-

Material Preparation: Air-dry the plant or fungal material to a constant weight to prevent enzymatic degradation and standardize moisture content. Grind the material into a fine powder (e.g., 30-40 mesh size) to maximize the surface area for solvent penetration.

-

Solvent Selection Rationale: Chromanones span a range of polarities. A sequential extraction with solvents of increasing polarity (e.g., hexane -> ethyl acetate -> methanol) is a robust strategy to fractionate compounds based on their solubility. Ethyl acetate is often a good starting point as many bioactive chromanones exhibit intermediate polarity.

-

Extraction Method: Maceration (Cold Extraction):

-

Place the powdered material in a sealed vessel with the chosen solvent (a common ratio is 1:10 w/v).

-

Allow the mixture to stand at room temperature for 24-72 hours with occasional agitation. This gentle method is suitable for thermolabile compounds.

-

-

Extraction Method: Soxhlet (Hot Continuous Extraction):

-

Place the powdered material in a cellulose thimble within a Soxhlet apparatus.

-

The solvent is heated, vaporizes, condenses, and drips onto the sample, ensuring a continuous flow of fresh solvent over the material. This method is more efficient for less soluble compounds but may degrade heat-sensitive derivatives.

-

-

Concentration: After extraction, the solvent is removed under reduced pressure using a rotary evaporator at a temperature below 40°C to yield the crude extract.

The Art of Synthesis: Constructing the Chromanone Scaffold

While nature provides a diverse array of chromanones, chemical synthesis offers the ability to create novel derivatives, optimize biological activity, and produce compounds in larger quantities.[5][6] Several reliable methods exist for constructing the 4-chromanone core.

Microwave-Assisted Aldol Condensation: A Modern Approach

This method provides an efficient one-step synthesis of substituted chroman-4-ones.[7] The use of microwave irradiation dramatically reduces reaction times compared to conventional heating.

Step-by-Step Synthesis Protocol for 2-Substituted Chroman-4-ones:

-

Reactant Preparation: In a microwave-safe vessel, dissolve the appropriate 2'-hydroxyacetophenone (1.0 equiv) in ethanol to make a 0.4 M solution.

-

Addition of Reagents: Add the desired aldehyde (1.1 equiv) and a secondary amine base such as diisopropylamine (DIPA) (1.1 equiv). The base is crucial as it deprotonates the methyl group of the acetophenone, initiating the aldol condensation.

-

Microwave Irradiation: Seal the vessel and heat the mixture using microwave irradiation at 160–170 °C for 1 hour.[7] The high temperature facilitates both the initial aldol reaction and the subsequent intramolecular cyclization (oxa-Michael addition).

-

Workup and Purification:

-

After cooling, dilute the reaction mixture with a non-polar organic solvent like dichloromethane (CH₂Cl₂).

-

Wash the organic phase sequentially with 1 M HCl (to remove the amine base), water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

The resulting crude product is then purified by flash column chromatography to yield the pure chroman-4-one derivative.

-

The following diagram outlines the key steps in this synthetic pathway.

Caption: Workflow for the synthesis of 2-substituted 4-chromanones.

Purification and Isolation: The Chromatographic Gauntlet

Whether from a natural extract or a synthetic reaction, the crude product is a mixture. Chromatography is the indispensable tool for isolating the desired chromanone derivative.

Flash Column Chromatography

This is the workhorse technique for purifying gram-scale quantities of material.

Step-by-Step Column Chromatography Protocol:

-

Stationary Phase Selection: Silica gel is the most common stationary phase for chromanone purification due to its ability to separate compounds based on polarity.

-

Mobile Phase (Eluent) Selection: The choice of eluent is critical. A good starting point is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate). The optimal ratio is determined by thin-layer chromatography (TLC), aiming for a retention factor (Rf) of ~0.3 for the target compound.

-

Column Packing (Wet Slurry Method):

-

Prepare a slurry of silica gel in the initial, least polar eluent.

-

Pour the slurry into the column and allow the silica to settle into a uniform bed, draining the excess solvent. A level bed is crucial for good separation.

-

-

Sample Loading (Dry Loading):

-

Dissolve the crude product in a minimal amount of a volatile solvent.

-

Add a small amount of silica gel to the solution and evaporate the solvent to create a dry, free-flowing powder.

-

Carefully add this powder to the top of the packed column. This technique prevents band broadening associated with wet loading in a solvent that may be too polar.

-

-

Elution: Begin elution with the non-polar solvent. Gradually increase the polarity of the eluent (gradient elution) by slowly increasing the percentage of the polar solvent. This allows compounds to elute in order of increasing polarity. Collect fractions and monitor them by TLC to identify those containing the pure chromanone.

Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For final purification or the separation of closely related isomers, preparative HPLC is the method of choice. It offers higher resolution than column chromatography.

Key Parameters for a Preparative HPLC Method:

| Parameter | Typical Selection & Rationale |

| Column | Reversed-phase C18. The non-polar stationary phase is effective for a wide range of chromanone polarities. |

| Mobile Phase | A gradient of water (A) and methanol or acetonitrile (B). This is a common, effective solvent system for reversed-phase chromatography. |

| Detection | UV detector set at a wavelength where the chromanone core absorbs strongly (typically around 254 nm or 280 nm). |

| Flow Rate | Dependent on column diameter. For a 20 mm ID column, a flow rate of 10-20 mL/min is typical. |

| Injection Volume | Maximized to increase throughput without overloading the column and sacrificing resolution. |

Structural Elucidation: Deciphering the Molecular Blueprint

Once a pure compound is isolated, its structure must be unequivocally determined. This is achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the carbon-hydrogen framework of a molecule.

Characteristic ¹H and ¹³C NMR Signals for the 4-Chromanone Core:

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Notes |

| C-2 | ~4.5 (dd) | ~79 | The proton at C-2 is a diastereotopic methylene, often appearing as a doublet of doublets. Its chemical shift is highly dependent on substituents. |

| C-3 | ~2.8 (t) | ~45 | The proton at C-3 is also a diastereotopic methylene, typically a triplet if C-2 is unsubstituted. |

| C-4 | - | ~192 | The carbonyl carbon is highly deshielded and appears far downfield. |

| C-5 | ~7.8 (dd) | ~121 | Aromatic proton ortho to the carbonyl group, significantly deshielded. |

| C-6 | ~7.0 (t) | ~127 | Aromatic proton. |

| C-7 | ~7.5 (ddd) | ~136 | Aromatic proton. |

| C-8 | ~7.0 (d) | ~118 | Aromatic proton ortho to the ring oxygen. |

| C-4a | - | ~118 | Aromatic quaternary carbon. |

| C-8a | - | ~162 | Aromatic quaternary carbon attached to the ring oxygen, significantly deshielded. |

Note: Chemical shifts are approximate and can vary significantly with substitution and solvent.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and valuable structural information through fragmentation patterns.

Expected Fragmentation of the 4-Chromanone Scaffold:

The most characteristic fragmentation pathway for chromanones under electron impact (EI) ionization is a retro-Diels-Alder (rDA) reaction.[8] This involves the cleavage of the heterocyclic ring.

-

Mechanism: The molecular ion undergoes a cycloreversion, cleaving the bonds between C4a-C4 and O1-C8a. This typically results in the loss of an ethylene molecule (or a substituted alkene) from the C2-C3 positions.

-

Diagnostic Ions: The resulting fragment ion contains the intact benzoyl moiety, which is a highly diagnostic peak in the mass spectrum. Further fragmentation can occur through the loss of carbon monoxide (CO) from this benzoyl fragment.

Conclusion: A Framework for Innovation

The discovery and isolation of chromanone derivatives is a multidisciplinary endeavor that blends classical techniques with modern technology. By understanding the underlying principles of bioassay-guided fractionation, mastering both synthetic and purification methodologies, and proficiently interpreting spectroscopic data, researchers are well-equipped to unlock the full therapeutic potential of this remarkable class of compounds. This guide serves not as a rigid set of rules, but as a strategic framework to empower scientists to make informed, causality-driven decisions in their quest for novel chromanone-based therapeutics.

References

- An efficient synthesis of 4-chromanones. (n.d.). ResearchGate.

- SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. (2014). International Journal of Research in Pharmacy and Chemistry, 4(4), 1046-1085.

- Current developments in the synthesis of 4-chromanone-derived compounds. (2021). Organic & Biomolecular Chemistry.

- Gomes, A., et al. (2024). Biological and Medicinal Properties of Natural Chromones and Chromanones. ACS Omega.

- Gomes, A., et al. (2024). Biological and Medicinal Properties of Natural Chromones and Chromanones. ACS Omega.

- Kamboj, S., & Dahiya, R. (2021). Chromanone-A Prerogative Therapeutic Scaffold: An Overview. Chemistry & Biodiversity, 18(9), e2100298.

- Pharmacological Importance and Synthesis of Chromone and its Derivatives : A Short Review. (2019). International Journal of Research and Analytical Reviews, 6(2), 525-533.

- Current developments in the synthesis of 4-chromanone-derived compounds. (n.d.). ResearchGate.

- Abdel-Wahab, B. F., et al. (2021). Naturally Occurring Chromone Glycosides: Sources, Bioactivities, and Spectroscopic Features. Molecules, 26(24), 7766.

- Chromone As A Versatile Nucleus. (2019). International journal of multidisciplinary research and development, 6(7), 10-17.

- Bioassay guided isolation: Significance and symbolism. (2026). Authorea.

- Chosen examples of chromones with interesting biological potential. (n.d.). ResearchGate.

- Jung, M., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(15), 6939-6948.

- How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. (2021). Indonesian Journal of Science and Technology, 6(1), 205-234.

- Metin, Ö. (2011). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

- 1 H NMR and 13 C NMR data for compounds 1 at 500 MHz (CD 3 OD) and 2 at 500 MHz (DMSO-d 6 ). (n.d.). ResearchGate.

- Fragmentation (mass spectrometry). (n.d.). Wikipedia.

- Chromone studies. Part 12. Fragmentation patterns in the electron-impact mass spectra of 2-(N,N-dialkylamino)-4H-1-benzopyran-4-ones and -naphthopyran-4-ones. (n.d.). ResearchGate.

- Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts.

- The Fragmentation of the Ions of Nonan-4-One: A Study by Triple Quadrupole Mass Spectrometry. (1980). Defense Technical Information Center.

- 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. (2017). SciSpace.

- A Fragmentation Study on Four Unusual Secoiridoid Trimers, Swerilactones H–K, by Electrospray Tandem Mass Spectrometry. (2016). Natural Products and Bioprospecting, 6(6), 283-291.

Sources

- 1. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chromone and flavone synthesis [organic-chemistry.org]

- 5. Current developments in the synthesis of 4-chromanone-derived compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the Organic Solvent Solubility of 5-Methoxy-3-Chromanone for Pharmaceutical and Chemical Research

Abstract: This technical guide provides a comprehensive analysis of the solubility of 5-Methoxy-3-Chromanone in organic solvents. Intended for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with actionable experimental protocols. We delve into the physicochemical properties of this compound that govern its solubility, offer a predictive framework based on the "like dissolves like" principle, and provide a detailed, self-validating methodology for empirical solubility determination. This guide aims to equip scientists with the foundational knowledge and practical tools necessary to make informed decisions regarding solvent selection for synthesis, purification, and formulation.

Introduction to this compound

This compound is a heterocyclic organic compound belonging to the chromanone class. The chromone ring system is recognized as a "privileged structure" in drug discovery, forming the core of numerous pharmacologically active compounds.[1] As a synthetic intermediate, understanding the solubility of this compound is a critical first step in its application. Solvent selection impacts every stage of development, from controlling reaction conditions and facilitating purification to ensuring the stability and bioavailability of final active pharmaceutical ingredients (APIs).[2][3][4][5][6] Inefficient solvent choice can lead to low yields, purification challenges, and unstable formulations, underscoring the need for a thorough understanding of the compound's solubility profile.[2][7][8]

Physicochemical Properties Governing Solubility

While extensive experimental solubility data for this compound is not widely published, its behavior can be reliably predicted by analyzing its key physicochemical properties. The principle of "like dissolves like" remains a cornerstone of solubility prediction, stating that substances with similar polarities are more likely to be soluble in one another.[9][10][11]

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source | Implication for Solubility |

| Molecular Formula | C₁₀H₁₀O₃ | [12] | Indicates a relatively small molecule, which generally favors solubility.[9] |

| Molecular Weight | 178.18 g/mol | [12] | Moderate molecular weight. |

| Predicted ACD/LogP | 2.28 | [12] | A positive LogP value indicates a preference for lipophilic (nonpolar) environments over hydrophilic (polar) ones. This suggests moderate to good solubility in many organic solvents and limited solubility in water. |

| Polar Surface Area (TPSA) | 35.53 Ų | [12] | This value indicates the presence of polar atoms (oxygens). It is low enough to suggest good membrane permeability but significant enough to allow for interactions with polar solvents. |

| Hydrogen Bond Acceptors | 3 (two ether oxygens, one ketone oxygen) | [12] | The presence of hydrogen bond acceptors allows interaction with protic solvents (e.g., alcohols) that can donate hydrogen bonds. |

| Hydrogen Bond Donors | 0 | [12] | The absence of hydrogen bond donors (like -OH or -NH groups) limits its ability to form strong hydrogen bond networks with itself, potentially increasing its solubility in a wider range of solvents. |

| Predicted Boiling Point | 332.4 °C | [13] | N/A for solubility at standard temperatures. |

| Predicted Density | 1.205 g/cm³ | [13] | N/A for solubility. |

Theoretical Solubility Profile

Based on the physicochemical properties outlined above, we can construct a logical framework to predict the solubility of this compound in different classes of organic solvents. The molecule possesses both nonpolar (benzene ring) and polar (ketone, ether) functionalities, giving it a balanced, moderately polar character.

Caption: Predicted solubility based on molecular properties.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, THF, DMSO): HIGH solubility is predicted. These solvents have strong dipole moments that can interact effectively with the polar ketone and ether groups of the chromanone. The lack of a competing hydrogen bond network in these solvents makes them excellent candidates for dissolving moderately polar compounds.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): MODERATE to HIGH solubility is expected. These solvents can engage in hydrogen bonding with the ether and ketone oxygens. However, the energy required to break the solvent's own hydrogen bonds may slightly lower the overall solubility compared to polar aprotic solvents.

-

Nonpolar Solvents (e.g., Toluene, Dichloromethane): MODERATE solubility is predicted. The aromatic ring and hydrocarbon backbone of this compound contribute to its lipophilic character (LogP > 2), allowing for favorable van der Waals interactions with these solvents.

-

Highly Nonpolar Solvents (e.g., Hexane, Heptane): LOW solubility is expected. The polar functional groups on the chromanone will likely make it difficult to dissolve in purely aliphatic hydrocarbon solvents.

Experimental Determination of Solubility: A Validated Protocol

Theoretical predictions provide a valuable starting point, but empirical determination is essential for accurate, quantitative data. The shake-flask method is the gold-standard and most reliable technique for measuring thermodynamic (equilibrium) solubility.[14]

Principle of the Method

An excess amount of the solid compound is agitated in the solvent of interest for a prolonged period until the solution reaches equilibrium (i.e., it is saturated). After equilibrium, the solid and liquid phases are separated, and the concentration of the dissolved compound in the supernatant is quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.[8]

Step-by-Step Protocol

-

Preparation of Supersaturated Solution:

-

Accurately weigh an excess amount of this compound (e.g., 10-20 mg) into a glass vial. "Excess" means adding enough solid so that undissolved material is clearly visible after the equilibration period.[14]

-

Add a precise volume of the chosen organic solvent (e.g., 2.0 mL) to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Phase Separation:

-

After equilibration, allow the vial to stand undisturbed at the same constant temperature for a short period (e.g., 1-2 hours) to let the excess solid settle.[14]

-

Carefully withdraw an aliquot of the clear supernatant.

-

Immediately filter the aliquot through a 0.45 µm syringe filter (ensure the filter material is compatible with the organic solvent) into a clean vial. This step is critical to remove any undissolved microparticles.[7][8]

-

-

Analysis (Quantification by HPLC):

-

Prepare a series of calibration standards of this compound of known concentrations in the same solvent.

-

Dilute the filtered saturated solution with a known factor to bring its concentration within the range of the calibration curve.

-

Inject the standards and the diluted sample onto an appropriate HPLC system (e.g., a C18 column with a suitable mobile phase).

-

Generate a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of the diluted sample from the calibration curve and multiply by the dilution factor to calculate the solubility.

-

Caption: Experimental workflow for the Shake-Flask Method.

Implications for Research and Development

An accurate understanding of this compound's solubility is not an academic exercise; it is fundamental to its practical application.

-

Chemical Synthesis: The choice of solvent is critical for dissolving reactants, controlling reaction temperatures, and influencing reaction rates and outcomes.[3]

-

Purification: Solubility differences are exploited in crystallization, a key technique for purifying compounds. The ideal crystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.[3][6]

-

Formulation: For drug development, the active ingredient must be dissolved to create dosage forms like oral solutions or injectables. Poor solubility is a major hurdle that can lead to low bioavailability and therapeutic failure.[2][7][8]

-

Analytical Chemistry: Preparing samples for analysis by techniques like HPLC or NMR requires dissolving the compound in a suitable solvent without causing degradation.

Conclusion

While specific, publicly available quantitative solubility data for this compound is limited, a robust scientific framework allows for strong predictions and establishes a clear path for empirical validation. Its molecular structure, characterized by a LogP of 2.28 and three hydrogen bond acceptors, suggests it is a moderately polar compound with a favorable solubility profile in a range of common polar aprotic and polar protic organic solvents. For researchers and drug developers, the provided shake-flask protocol offers a reliable, self-validating method to generate the precise data needed to advance synthesis, purification, and formulation efforts, ensuring that solvent selection is a data-driven decision rather than a matter of trial and error.

References

- Purosolv. (2025). Choosing the Right Solvent for Drug Manufacturing.

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.

- European Fine Chemicals Group (EFCG). (n.d.). The important role of solvents. Cefic.

- amofor. (2023, December 21). Beyond the Pill: The Essential Role of Solvents in Pharmaceutical Formulation.

- protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility).

- Aure Chemical. (n.d.). The Application of Solvents in the Pharmaceutical Industry.

- Coastview Solvents. (2023, September 2). Understanding the Role of Solvents in Pharmaceutical Manufacturing.

- University of Colorado Boulder, Department of Chemistry. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

- Khan Academy. (n.d.). Solubility of organic compounds.

- Unknown. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- Al-Ghabeish, M., et al. (n.d.). Determination of aqueous solubility by heating and equilibration: A technical note. National Institutes of Health (NIH).

- PubChem. (n.d.). 5-Methoxy-4-Chromanone.

- Pharmaceutical Sciences. (2024, February 15). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility.

- Makara Journal of Science. (2021, March 30). Biological Activity and Solubility of 5-Methoxy-1,4-Benzoquinone Having Bromoheptyl and Bromodecyl Substituents in the n-Octanol.

- International Journal of Research in Pharmacy and Chemistry. (n.d.). SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS.

Sources

- 1. ijrpc.com [ijrpc.com]

- 2. Choosing the Right Solvent for Drug Manufacturing [purosolv.com]

- 3. efcg.cefic.org [efcg.cefic.org]

- 4. Beyond the Pill: The Essential Role of Solvents in Pharmaceutical Formulation – amofor [amofor.de]

- 5. The Application of Solvents in the Pharmaceutical Industry | Aure Chemical [aurechem.com]

- 6. coastviewsolvents.com [coastviewsolvents.com]

- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 8. enamine.net [enamine.net]

- 9. m.youtube.com [m.youtube.com]

- 10. chem.ws [chem.ws]

- 11. Khan Academy [khanacademy.org]

- 12. Page loading... [guidechem.com]

- 13. This compound CAS#: 109140-20-7 [chemicalbook.com]

- 14. dissolutiontech.com [dissolutiontech.com]

A Technical Guide to the Natural Occurrence of 5-Methoxy-3-Chromanone Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methoxy-3-chromanone and its analogs represent a structurally significant class of oxygenated heterocyclic compounds. While their synthetic chemistry is well-explored, their prevalence and roles in natural systems are less comprehensively understood. This technical guide synthesizes current knowledge on the natural occurrence of these molecules, delving into their sources, biosynthetic origins, and methods for their isolation and characterization. We aim to provide a foundational resource for researchers in natural product chemistry, pharmacology, and drug discovery, highlighting the untapped potential of these natural scaffolds.

Introduction: The Chromanone Core in Nature